molecular formula C12H11FN2O5S2 B2719327 4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride CAS No. 1607272-93-4

4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride

Cat. No. B2719327
CAS RN: 1607272-93-4
M. Wt: 346.35
InChI Key: HUDSQNAWXAGMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. MPB is a sulfonamide-based compound that is widely used as a protease inhibitor, and it has been found to be effective in inhibiting a wide range of proteases, including serine proteases, cysteine proteases, and metalloproteases.

Scientific Research Applications

Fluorination Reactions and Chemical Synthesis

Sulfonyl fluorides, including compounds structurally similar to "4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride," are pivotal in fluorination reactions. Mori and Morishima (1994) discussed fluorination reactions at specific positions of certain furanoses, highlighting the utility of sulfonyl fluorides in synthesizing fluorinated derivatives for various applications, including pharmaceuticals and agrochemicals (Mori & Morishima, 1994).

Radiosynthesis and Imaging Agents

Sulfonyl fluorides play a crucial role in the development of radiolabeled compounds for imaging. For instance, de Bruin et al. (2005) developed a fluoropyridine-based maleimide reagent for labeling peptides and proteins with fluorine-18, demonstrating its potential in positron emission tomography (PET) imaging (de Bruin et al., 2005).

Bioactivity and Medicinal Chemistry

Compounds with sulfonamide groups are investigated for their bioactivity, including inhibitory effects on enzymes such as carbonic anhydrases. Gul et al. (2016) synthesized a series of benzenesulfonamides with potential as carbonic anhydrase inhibitors, indicating the role of sulfonyl fluorides in synthesizing bioactive molecules (Gul et al., 2016).

Prosthetic Groups for Bioconjugation

Sulfonyl fluoride-based compounds serve as prosthetic groups for the bioconjugation of biomolecules. Inkster et al. (2012) explored sulfonyl fluoride-based prosthetic compounds as potential 18F labeling agents, underscoring their application in creating biomarkers for PET chemistry (Inkster et al., 2012).

Polymorphism and Material Science

The presence of fluorine groups in aromatic sulfonamides influences polymorphism, which is significant in material science and pharmaceutical formulation. Terada et al. (2012) studied the polymorphism of fluorine-substituted aromatic sulfonamides, providing insights into the effects of fluorine on crystal structure (Terada et al., 2012).

properties

IUPAC Name

4-[(6-methoxypyridin-3-yl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O5S2/c1-20-12-7-2-9(8-14-12)15-22(18,19)11-5-3-10(4-6-11)21(13,16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDSQNAWXAGMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride

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